
N-Isopropylbutyramide
Übersicht
Beschreibung
“N-Isopropylbutyramide” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The IUPAC name for this compound is N-propan-2-ylbutanamide .
Synthesis Analysis
While specific synthesis methods for N-Isopropylbutyramide were not found in the search results, it’s worth noting that similar compounds, such as N-isopropylacrylamide-based polymers, have been synthesized using surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis
The molecular structure of N-Isopropylbutyramide includes a butanamide backbone with an isopropyl group attached . The InChI string representation of the molecule isInChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) . Physical And Chemical Properties Analysis
N-Isopropylbutyramide has several computed properties including a molecular weight of 129.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 129.115364102 g/mol .Wissenschaftliche Forschungsanwendungen
Nanotechnology
N-Isopropylbutyramide may be utilized in the synthesis of nanocrystals, which are pivotal in nanotechnology. Nanocrystals have applications in electronics, photonics, and as catalysts due to their unique properties that differ from bulk materials .
Biomedical Polymers
In the field of biomedical polymers, N-Isopropylbutyramide could play a role in the synthesis of bioactive polymers. These polymers have significant applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Thermoelectric Materials
Research in thermoelectric materials could benefit from N-Isopropylbutyramide in studying the properties of materials that convert temperature differences into electrical voltage, which has implications for renewable energy technologies .
Medicine
N-Isopropylbutyramide might be involved in the development of aptamer-modified nanoparticles for medical applications. These include targeted drug delivery systems and diagnostics, leveraging the specificity and affinity provided by aptamers .
Industrial Applications
In industrial settings, N-Isopropylbutyramide could be used in the formulation of substances or in the manufacturing processes where its properties might contribute to the production of various chemicals or materials .
Environmental Science
The compound could be relevant in environmental science, particularly in the study of the environmental fate and behavior of chemicals. It may also be used in the development of materials for environmental remediation .
Analytical Chemistry
N-Isopropylbutyramide may have roles in analytical chemistry, where it could be used as a standard or reagent in various analytical methods to quantify or identify other compounds .
Material Science
In material science, N-Isopropylbutyramide could contribute to the development of new materials with specific properties, such as enhanced durability or conductivity. It may also be used in the study of material behavior under different environmental conditions .
Biotechnology
Lastly, N-Isopropylbutyramide might find applications in biotechnology, for instance, in the biosynthesis of nanoparticles. These nanoparticles have numerous biomedical applications, including antibacterial, antifungal, and antiviral activities .
Wirkmechanismus
Target of Action
It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.
Biochemical Pathways
Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides
Pharmacokinetics
Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.
Result of Action
Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNADDVIBLENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336033 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylbutyramide | |
CAS RN |
122348-67-8 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?
A: N-Isopropylbutyramide (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

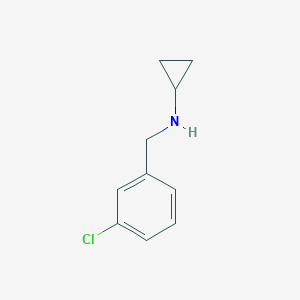
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
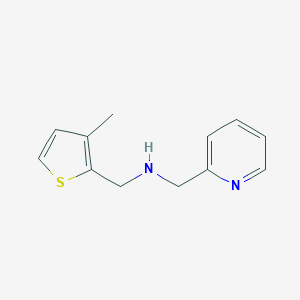
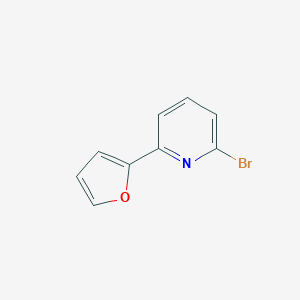
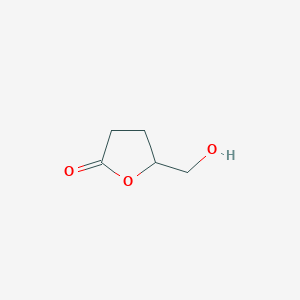

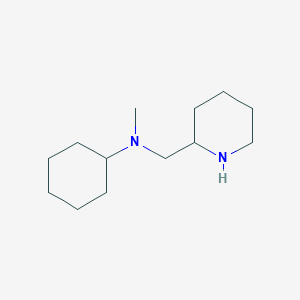
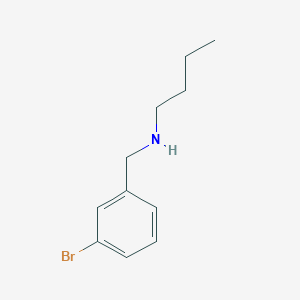
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
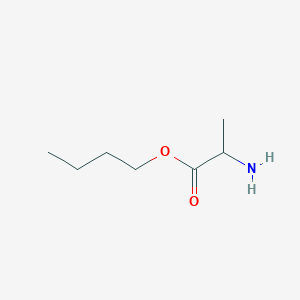
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)